REACTION_CXSMILES
|
[OH-:1].[K+].[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.[CH:12](Cl)(Cl)Cl.[OH2:16].[CH2:17](O)[C:18]#[CH:19]>>[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]([O:9][CH2:17][C:18]#[CH:19])[C:12]([OH:16])=[O:1])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with tert butyl methyl ether (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase is again extracted with 4M potassium hydroxide (50 ml)
|
Type
|
ADDITION
|
Details
|
by addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with tert butyl methyl ether (2×150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with water (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)OCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |